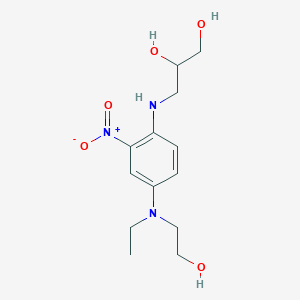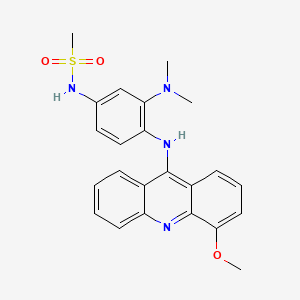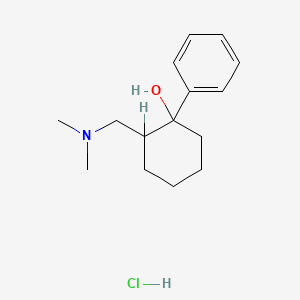
2-Ethyl-3-methylfumaric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethyl-3-methylfumaric acid is an organic compound with the molecular formula C7H10O4 It is a derivative of fumaric acid, characterized by the presence of ethyl and methyl groups attached to the fumaric acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Ethyl-3-methylfumaric acid can be synthesized through several methods. One common approach involves the alkylation of fumaric acid with ethyl and methyl groups under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound often involves the use of maleic anhydride as a starting material. The maleic anhydride is first converted to maleic acid, which is then isomerized to fumaric acid. The fumaric acid undergoes further chemical modifications to introduce the ethyl and methyl groups, resulting in the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-Ethyl-3-methylfumaric acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: The ethyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various halogenating agents and catalysts can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols .
Applications De Recherche Scientifique
2-Ethyl-3-methylfumaric acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of conditions involving oxidative stress and inflammation
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Ethyl-3-methylfumaric acid involves its interaction with specific molecular targets and pathways. The compound can modulate oxidative stress and inflammation by influencing the activity of enzymes and signaling molecules involved in these processes. It may also interact with cellular receptors and transporters, affecting various physiological functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Fumaric Acid: The parent compound, which lacks the ethyl and methyl groups.
Dimethyl Fumarate: A well-known derivative used in the treatment of multiple sclerosis and psoriasis.
Maleic Acid: An isomer of fumaric acid with different chemical properties.
Uniqueness
2-Ethyl-3-methylfumaric acid is unique due to the presence of both ethyl and methyl groups, which confer distinct chemical and physical properties.
Propriétés
Numéro CAS |
41654-09-5 |
|---|---|
Formule moléculaire |
C7H10O4 |
Poids moléculaire |
158.15 g/mol |
Nom IUPAC |
(E)-2-ethyl-3-methylbut-2-enedioic acid |
InChI |
InChI=1S/C7H10O4/c1-3-5(7(10)11)4(2)6(8)9/h3H2,1-2H3,(H,8,9)(H,10,11)/b5-4+ |
Clé InChI |
HVZKWAQLXHTHSG-SNAWJCMRSA-N |
SMILES isomérique |
CC/C(=C(/C)\C(=O)O)/C(=O)O |
SMILES canonique |
CCC(=C(C)C(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2,4,7,9-tetranitrobenzotriazolo[2,1-a]benzotriazol-5-ium-6-ide](/img/structure/B14153451.png)

![2-{3,5-Bis[(ethylimino)(hydroxy)methyl]-2,4,6-triiodophenoxy}pentanoic acid--1-deoxy-1-(methylamino)hexitol (1/1)](/img/structure/B14153462.png)





![3-tert-butyl-N'-[(E)-pyridin-4-ylmethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B14153500.png)
![4-[3-(2,4-dichlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-N,N-dimethylaniline](/img/structure/B14153516.png)
![6-methyl-2,4-dioxo-N-{4-[(E)-phenyldiazenyl]phenyl}-1,2,3,4-tetrahydropyrimidine-5-sulfonamide](/img/structure/B14153522.png)

